Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione
Overview
Description
Preparation Methods
The synthesis of Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione typically involves the reaction of morpholine with 4-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which have beneficial effects in conditions like anxiety, pain, and neurodegenerative diseases.
Comparison with Similar Compounds
Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione can be compared with other similar compounds, such as:
4-Benzoylmorpholine: This compound has a similar structure but with a benzoyl group instead of a methanethione group. It is used in different applications, including as an intermediate in organic synthesis.
4-Morpholinylphenylmethanone: This compound has a ketone group instead of a methanethione group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl-(4-propan-2-ylphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11(2)12-3-5-13(6-4-12)14(17)15-7-9-16-10-8-15/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFUMQDMJKZVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=S)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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